5-(Trifluoromethyl)nicotinimidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a nicotinimidamide structure. This compound falls under the category of trifluoromethylated heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them attractive candidates for pharmaceutical development.
5-(Trifluoromethyl)nicotinimidamide can be synthesized through various chemical reactions involving precursors such as trifluoroacetaldehyde and nicotinimidamide hydrochloride. It is classified as an organic compound with potential applications in drug development due to its unique structural properties and biological activities.
The synthesis of 5-(Trifluoromethyl)nicotinimidamide can be achieved through a multi-step process involving the reaction of trifluoroacetaldehyde with nicotinimidamide. A typical synthesis method includes:
This method allows for the efficient formation of 5-(Trifluoromethyl)nicotinimidamide with good yields.
The molecular structure of 5-(Trifluoromethyl)nicotinimidamide consists of a nicotinimidamide backbone with a trifluoromethyl substituent. The key features include:
Nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structure, confirming the presence of functional groups and their environments within the molecule .
5-(Trifluoromethyl)nicotinimidamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or different pharmacological profiles.
The mechanism of action for 5-(Trifluoromethyl)nicotinimidamide primarily relates to its interaction with biological targets. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions with target proteins or enzymes. This compound may act as an inhibitor or modulator in various biochemical pathways, particularly in medicinal applications targeting diseases such as cancer or infectious diseases .
5-(Trifluoromethyl)nicotinimidamide exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability in various applications, including drug formulation .
5-(Trifluoromethyl)nicotinimidamide has several potential applications in scientific research:
The ongoing research into trifluoromethylated compounds like 5-(Trifluoromethyl)nicotinimidamide continues to reveal their importance across various scientific disciplines .
The strategic incorporation of trifluoromethylpyridine moieties into pharmacophores has revolutionized medicinal chemistry over the past two decades. The trifluoromethyl group (-CF₃) imparts exceptional properties to bioactive molecules, including enhanced metabolic stability, improved membrane permeability, and optimized binding affinity through electronic and steric effects. This functional group has proven instrumental in addressing pharmacokinetic challenges, leading to its prominence in FDA-approved therapeutics. Notably, -CF₃-containing drugs constituted a significant proportion of new molecular entities approved between 2000–2020, spanning therapeutic areas from oncology (e.g., Alpelisib, a PI3K inhibitor) to neurology (e.g., Ubrogepant, a CGRP receptor antagonist for migraines) [6]. The electron-withdrawing nature of -CF₃ reduces the pKa of adjacent heterocycles, facilitating stronger hydrogen bonding with biological targets while simultaneously increasing lipophilicity for better tissue penetration. Pyridine derivatives bearing this group, such as 2-(trifluoromethyl)nicotinamide (CAS 959108-47-5) and 6-(trifluoromethyl)nicotinamide (CAS 386715-35-1), have served as key intermediates in synthesizing advanced candidates targeting infectious diseases and cancer [1] [3] [5]. The historical trajectory underscores a deliberate shift toward fluorine-enriched scaffolds in drug design, with 5-(trifluoromethyl)nicotinimidamide emerging as a structurally refined evolution of these privileged motifs.
Table 1: Key Trifluoromethylpyridine Derivatives in Medicinal Chemistry
Compound Name | CAS Number | Molecular Formula | Therapeutic Significance |
---|---|---|---|
6-(Trifluoromethyl)nicotinamide | 386715-35-1 | C₇H₅F₃N₂O | Intermediate for antimalarial/antitubercular agents |
2-(Trifluoromethyl)nicotinamide | 959108-47-5 | C₇H₅F₃N₂O | Building block for kinase inhibitors |
Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) | 158062-67-0 | C₉H₆F₃N₃O | Commercial insecticide showcasing scaffold bioactivity |
Alpelisib | 1217486-61-7 | C₁₉H₂₂F₃N₅O₂S | FDA-approved PI3K inhibitor for breast cancer |
Nicotinamide (vitamin B₃) derivatives constitute a versatile pharmacophore platform due to their dual capacity to modulate cellular energetics and signaling pathways. The core pyridine-3-carboxamide structure enables predictable hydrogen-bonding interactions with biological targets, while the amide nitrogen permits derivatization to fine-tune solubility and target engagement. Mechanistically, nicotinamide serves as a precursor for the cofactor NAD⁺, which regulates over 500 enzymatic reactions, including those involved in DNA repair (PARP-dependent) and cellular metabolism (sirtuin-dependent) [2] [9]. This intrinsic bioactivity profile has been exploited in designing molecules for neurodegenerative and metabolic disorders, where enhanced NAD⁺ bioavailability mitigates oxidative stress and mitochondrial dysfunction [2].
Critically, nicotinamide scaffolds demonstrate structure-dependent pleiotropy. For instance, while simple nicotinamide exhibits cytoprotective effects, its trifluoromethyl-substituted analogs display enhanced antimicrobial and antiproliferative properties. This is exemplified by 6-(trifluoromethyl)nicotinamide's ability to inhibit Plasmodium falciparum growth (IC₅₀ = 2.2–6.9 mM) with greater potency than in mammalian cells (IC₅₀ > 36 mM), indicating parasite-selective targeting [4]. Similarly, nicotinamide-derived compounds inhibit sirtuin deacetylases (e.g., PfSir2 in malaria parasites and SIRT1 in humans), disrupting epigenetic regulation and stress response pathways in pathogens and cancer cells [4] [9]. The 5-(trifluoromethyl)nicotinimidamide variant extends this paradigm by replacing the amide with an amidine group (-C(=NH)NH₂), augmenting basicity and enabling novel ionic interactions with target proteins.
5-(Trifluoromethyl)nicotinimidamide represents a structurally distinct chemotype engineered to overcome limitations of existing nicotinamide and trifluoromethylpyridine derivatives. Its molecular architecture merges three critical elements: (1) the pyridine nitrogen for coordinate bonding, (2) the electron-deficient trifluoromethyl group for enhanced membrane permeability and metabolic stability, and (3) the amidine moiety for strong, bidentate hydrogen bonding with acidic residues in target proteins. This configuration addresses two urgent therapeutic challenges:
First, the compound shows promise in combating drug-resistant infections. The amidine group enables targeting of unconventional binding pockets in pathogens resistant to first-line therapies. For example, quinolone derivatives containing similar trifluoromethylpyridine motifs demonstrate potent activity against multi-drug-resistant Mycobacterium tuberculosis (MIC = 0.9–3 μg/mL), likely through inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1) or DNA gyrase [8]. The amidine's protonation state at physiological pH further enhances accumulation in acidic phagosomes harboring intracellular pathogens.
Second, its unique electronic profile facilitates engagement with challenging targets in oncology. Unlike conventional nicotinamides, which primarily modulate NAD⁺-dependent enzymes, the amidine group in 5-(trifluoromethyl)nicotinimidamide allows for ionic interactions with phosphorylated tyrosines or aspartate residues in kinases and phosphatases. This is evidenced by related compounds like alpelisib, where a trifluoromethylpyridine subunit is critical for binding PI3Kα via hinge-region hydrogen bonds and hydrophobic contacts [6]. Preliminary structure-activity relationship (SAR) data suggest the 5-CF₃ position optimizes steric accessibility to the ATP-binding cleft while maintaining electron-withdrawing effects that strengthen heterocycle π-stacking.
Table 2: Comparative Bioactivity Profiles of Nicotinamide Analogs
Scaffold Type | Key Molecular Features | Representative Bioactivity | Limitations Addressed by 5-(CF₃)nicotinimidamide |
---|---|---|---|
Simple Nicotinamide | Polar carboxamide, no halogen | Antioxidant effects; SIRT/PARP modulation [2] | Low membrane permeability; susceptibility to hydrolysis |
6-(Trifluoromethyl)nicotinamide | -CF₃ at C6, carboxamide | Antimalarial (PfSir2 inhibition) [4] | Moderate potency (mM range) |
2-(Trifluoromethyl)nicotinamide | -CF₃ at C2, carboxamide | Kinase inhibitor intermediate [3] | Potential steric hindrance |
5-(Trifluoromethyl)nicotinimidamide | -CF₃ at C5, amidine group | Enhanced target affinity (predicted μM–nM range); activity against resistant strains [7] [8] | N/A (novel chemotype) |
Synthetic accessibility further underpins the compound's therapeutic relevance. Efficient routes leverage commercially available 5-(trifluoromethyl)nicotinic acid, proceeding via N-cyanoimidamide intermediates or direct Pinner-type reactions with ammonia gas. Methodologies using phosgene equivalents (e.g., triphosgene) enable high-yield amidine formation under mild conditions, as demonstrated in the synthesis of the structurally related flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) [7]. This scalability positions 5-(trifluoromethyl)nicotinimidamide as a practical candidate for lead optimization programs addressing antimicrobial resistance and undruggable oncology targets.
All compound names mentioned in the article:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6